molecular formula C26H19ClN4O5S B2569735 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005089-74-6

2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2569735
CAS RN: 1005089-74-6
M. Wt: 534.97
InChI Key: ZUISLRHBEHGXKF-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C26H19ClN4O5S and its molecular weight is 534.97. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, due to its complex structure, contributes to the field of organic synthesis and chemical properties exploration. Research on similar compounds, such as derivatives of tetrahydrobenzo[b]thiophene, has led to the synthesis of novel compounds via methods like 1,3-dipolar cycloaddition reactions and nucleophilic substitution reactions, which are fundamental in medicinal chemistry for creating potential therapeutic agents. These methods have been utilized to produce compounds with varied biological activities, showcasing the versatility of thiophene derivatives in drug discovery and development (El-Kashef, Rathelot, Vanelle, & Rault, 2007); (Iwakura, Uno, Shiraishi, & Hongu, 1968); (Koh, Han, & Lee, 1999).

Applications in Material Science

The application of thiophene derivatives extends into the material science domain, where they have been used to synthesize transparent aromatic polyimides with high refractive indices and small birefringences. These materials are significant for developing advanced optical devices due to their excellent thermomechanical stabilities and transparency properties, which are critical for applications requiring high performance and durability in harsh environmental conditions (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Contribution to Conductive Polymers

Furthermore, derivatives of thiophene and related heterocycles have been explored as monomers for the synthesis of conducting polymers. These polymers are of interest for their electrical conductivity and potential application in electronic devices. The research has focused on optimizing the oxidative polymerization processes to enhance the electrical properties of the resulting polymers, which could lead to breakthroughs in the development of new materials for electronics and optoelectronics (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Antimicrobial Activity

Compounds structurally related to 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have been synthesized and evaluated for their antimicrobial activities. The synthesis of novel heterocyclic systems containing pyrazole and pyran rings has led to the discovery of compounds with significant antimicrobial properties. These findings are crucial for the development of new antimicrobial agents in the fight against drug-resistant pathogens (El-ziaty, Bassioni, Hassan, Derbala, & Abdel-Aziz, 2016).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5S/c27-15-7-11-16(12-8-15)30-22(14-5-9-17(10-6-14)31(34)35)21-23(36-30)25(33)29(24(21)32)26-19(13-28)18-3-1-2-4-20(18)37-26/h5-12,21-23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISLRHBEHGXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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